An In-depth Technical Guide to 4-(Difluoromethoxy)benzene-1,2-diamine
An In-depth Technical Guide to 4-(Difluoromethoxy)benzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Difluoromethoxy)benzene-1,2-diamine is an aromatic diamine of significant interest in medicinal chemistry and materials science. The incorporation of a difluoromethoxy (-OCHF₂) group into the phenylene-1,2-diamine scaffold imparts unique physicochemical properties that are highly sought after in modern drug design. The -OCHF₂ group can enhance metabolic stability, improve membrane permeability, and act as a lipophilic hydrogen bond donor, making it a valuable moiety for modulating the properties of bioactive molecules.[1]
This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-(Difluoromethoxy)benzene-1,2-diamine, serving as a technical resource for its application in research and development.
Chemical and Physical Properties
The fundamental properties of 4-(Difluoromethoxy)benzene-1,2-diamine are summarized below. While a boiling point has been reported, a specific melting point is not consistently available in the literature, and its physical state has been described as either a liquid or solid.
| Property | Value | Source(s) |
| IUPAC Name | 4-(difluoromethoxy)benzene-1,2-diamine | [2][3][4] |
| CAS Number | 172282-50-7 | [1][2][4] |
| Molecular Formula | C₇H₈F₂N₂O | [2][3] |
| Molecular Weight | 174.15 g/mol | [1][2][3] |
| Boiling Point | 294.7 ± 35.0 °C at 760 mmHg | [2] |
| Melting Point | Not Available (N/A) | [4][5] |
| Physical Form | Solid or liquid | |
| Purity | Typically ≥95-97% | [2] |
| InChI Key | GRBDLKBKKHPPQX-UHFFFAOYSA-N | [1][2][3] |
| SMILES | C1=CC(=C(C=C1OC(F)F)N)N | [3][4] |
| Storage | 2-8°C, keep in dark place, under inert atmosphere |
Synthesis Pathway
The most common industrial-scale synthesis of 4-(difluoromethoxy)benzene-1,2-diamine originates from 4-nitrophenol. The process involves two key transformations: the introduction of the difluoromethoxy group and the reduction of the nitro functionality.[1]
Caption: Synthesis of 4-(Difluoromethoxy)benzene-1,2-diamine from 4-nitrophenol.
Experimental Protocol: Reduction of 4-(Difluoromethoxy)nitrobenzene
The final step in the synthesis is the catalytic reduction of the nitro group. While a specific protocol for this exact substrate is proprietary, a general and robust procedure for the iron-catalyzed reduction of nitroarenes using hydrazine hydrate serves as an excellent model.
Objective: To reduce the nitro group of the precursor to form the vicinal diamine.
Materials:
-
4-(Difluoromethoxy)nitrobenzene (1.0 eq)
-
Hydrazine hydrate (4.0 eq)
-
Iron oxide (Fe₂O₃) or other iron catalyst (e.g., 1 mol% Fe)
-
Activated Carbon (optional co-catalyst)
-
Solvent (e.g., Ethanol, THF, or water)
Procedure:
-
A reaction vessel is charged with 4-(difluoromethoxy)nitrobenzene, the solvent, and the iron catalyst (and activated carbon, if used).[1]
-
The mixture is stirred to create a suspension.
-
Hydrazine hydrate is added to the mixture portion-wise. The reaction is often exothermic.
-
The reaction mixture is heated (e.g., to 80-100 °C) and stirred for several hours (typically 2-10 hours) until analysis (e.g., by TLC or HPLC) indicates complete consumption of the starting material.[1]
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid catalyst is removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the resulting crude product is purified, typically by column chromatography or recrystallization, to yield 4-(difluoromethoxy)benzene-1,2-diamine.
Chemical Reactivity and Applications
The chemical behavior of 4-(difluoromethoxy)benzene-1,2-diamine is governed by the interplay between the electron-donating amino groups and the moderately electron-withdrawing difluoromethoxy group.[1]
-
Nucleophilicity of Amino Groups: The two primary amine groups are nucleophilic and serve as the primary sites for derivatization. Their nucleophilicity is slightly attenuated by the electron-withdrawing nature of the -OCHF₂ group.[1]
-
Electrophilic Aromatic Substitution: The benzene ring is activated towards electrophilic attack by the powerful electron-donating effect of the two amino groups, which generally outweighs the deactivating inductive effect of the -OCHF₂ substituent.[1]
Key Application: Synthesis of Benzimidazoles
A primary application of this compound is in the synthesis of benzimidazoles, a heterocyclic scaffold prevalent in many biologically active molecules. The vicinal diamine functionality readily undergoes condensation with carboxylic acids or aldehydes to form the fused imidazole ring system.[1]
Caption: General reaction pathway for the synthesis of benzimidazoles.
Experimental Protocol: Benzimidazole Synthesis (Phillips Method)
The Phillips method, involving the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions, is a classic and widely used procedure.
Objective: To synthesize a 2-substituted-5-(difluoromethoxy)benzimidazole.
Materials:
-
4-(Difluoromethoxy)benzene-1,2-diamine (1.0 eq)
-
Carboxylic acid (R-COOH) (1.0-1.2 eq)
-
Concentrated Hydrochloric Acid (or other acid catalyst)
-
Water
Procedure:
-
In a round-bottom flask, 4-(difluoromethoxy)benzene-1,2-diamine and the selected carboxylic acid are combined.
-
Concentrated hydrochloric acid is added, and the mixture is heated, often to reflux, for 2-4 hours.
-
The reaction is monitored for completion by TLC or HPLC.
-
After cooling to room temperature, the mixture is carefully neutralized by the dropwise addition of a base (e.g., 10% sodium hydroxide solution) until alkaline.
-
The precipitated crude product is collected by filtration and washed with cold water.
-
The crude solid is purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure benzimidazole derivative.
Spectroscopic Characterization
High-resolution NMR spectroscopy is essential for the structural elucidation and confirmation of 4-(Difluoromethoxy)benzene-1,2-diamine.[1]
-
¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons, the two amine (NH₂) protons, and a characteristic triplet for the single proton of the difluoromethoxy (-OCHF₂) group due to coupling with the two fluorine atoms.[1]
-
¹³C NMR: The carbon spectrum will display signals for the unique carbon atoms. The carbon of the -OCHF₂ group is readily identified as a triplet due to the strong one-bond coupling to the two fluorine atoms (¹JCF).[1]
-
¹⁹F NMR: The fluorine spectrum provides a direct method for confirming the presence of the difluoromethoxy group, which should appear as a doublet, due to coupling with the single proton on its carbon.[1]
Safety and Handling
4-(Difluoromethoxy)benzene-1,2-diamine should be handled with appropriate safety precautions in a well-ventilated area or chemical fume hood.
-
Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).[2] It may also be harmful if swallowed, in contact with skin, or if inhaled.
-
Precautionary Statements: Wear protective gloves, clothing, and eye/face protection. Wash skin thoroughly after handling. In case of contact with eyes, rinse cautiously with water for several minutes.[2]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, dark place (2-8°C) under an inert atmosphere to prevent degradation.
References
- 1. 4-(Difluoromethoxy)benzene-1,2-diamine | 172282-50-7 | Benchchem [benchchem.com]
- 2. 4-(Difluoromethoxy)benzene-1,2-diamine | 172282-50-7 [sigmaaldrich.com]
- 3. 4-(Difluoromethoxy)benzene-1,2-diamine | C7H8F2N2O | CID 15158201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. americanelements.com [americanelements.com]
- 5. 4-(Difluoromethoxy)benzene-1,2-diamine | CAS#:172282-50-7 | Chemsrc [chemsrc.com]
